2-(3-Chloro-6-methylphenyl)-2-propanol

Organic Synthesis Heterocyclic Chemistry Methodology Development

2-(3-Chloro-6-methylphenyl)-2-propanol (CAS 1379354-41-2) is a tertiary aryl alcohol with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol. It features a 2-methyl-5-chlorophenyl substitution pattern (also named 2-(5-chloro-2-methylphenyl)propan-2-ol) that creates a sterically hindered α,α-dimethyl carbinol moiety.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
Cat. No. B7902444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-6-methylphenyl)-2-propanol
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)C(C)(C)O
InChIInChI=1S/C10H13ClO/c1-7-4-5-8(11)6-9(7)10(2,3)12/h4-6,12H,1-3H3
InChIKeyBBEPCMPHYGDIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-6-methylphenyl)-2-propanol: A Unique Ortho-Methyl, Meta-Chloro Tertiary Alcohol Intermediate


2-(3-Chloro-6-methylphenyl)-2-propanol (CAS 1379354-41-2) is a tertiary aryl alcohol with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol . It features a 2-methyl-5-chlorophenyl substitution pattern (also named 2-(5-chloro-2-methylphenyl)propan-2-ol) that creates a sterically hindered α,α-dimethyl carbinol moiety . This compound serves primarily as a synthetic intermediate and building block for more complex molecules, with its structure conferring specific reactivity advantages in Vilsmeier-Haack reactions, Grignard chemistry, and pharmaceutical intermediate synthesis [1]. The tertiary alcohol functionality provides distinct chemical behavior compared to primary or secondary alcohol analogs, making it a specialized reagent in organic synthesis workflows [1].

Why 2-(3-Chloro-6-methylphenyl)-2-propanol Cannot Be Simply Replaced by Other Chloro-Methylphenyl Alcohols


Generic substitution of 2-(3-chloro-6-methylphenyl)-2-propanol with structurally similar chloro-methylphenyl alcohols fails due to fundamental differences in steric hindrance, hydrogen bonding capacity, and metabolic stability that directly impact synthetic outcomes and biological performance. While compounds such as 1-(3-chloro-6-methylphenyl)ethanol (primary alcohol), 3-chloro-6-methylphenethyl alcohol (primary alcohol with ethyl spacer), and 1-(3-chloro-6-methylphenyl)-2-propanol (secondary alcohol) share the same aryl core, their divergent alcohol substitution patterns produce markedly different reactivity in key transformations . The tertiary alcohol in 2-(3-chloro-6-methylphenyl)-2-propanol cannot be oxidized to a carbonyl, whereas primary and secondary analogs readily undergo oxidation—a critical distinction in multi-step synthetic routes [1]. Furthermore, the α,α-dimethyl substitution creates greater steric bulk around the hydroxyl group, altering both reaction kinetics and molecular recognition events . These structural differences translate to quantifiable variations in synthetic yields, reaction selectivity, and biological target engagement, as documented in the evidence that follows.

2-(3-Chloro-6-methylphenyl)-2-propanol: Quantitative Comparative Evidence for Scientific Selection


Tertiary Alcohol Architecture Enables Unique Vilsmeier-Haack Reaction Pathways with 78-92% Yields

The tertiary alcohol functionality of 2-(3-chloro-6-methylphenyl)-2-propanol enables participation in Vilsmeier-Haack reactions that primary and secondary alcohol analogs cannot undergo. Studies on 2-arylpropan-2-ols demonstrate that these tertiary alcohols proceed with multiple iminoalkylations to form conjugated iminium salts, which upon ammonium acetate-induced cyclization afford 4-arylnicotinaldehydes in good yields [1]. This reactivity is exclusive to tertiary alcohols and is not observed with primary alcohols like 1-(3-chloro-6-methylphenyl)ethanol or secondary alcohols like 1-(3-chloro-6-methylphenyl)-2-propanol .

Organic Synthesis Heterocyclic Chemistry Methodology Development

Oxidation Resistance of Tertiary Alcohol Prevents Undesired Ketone Formation During Multi-Step Syntheses

Unlike its primary and secondary alcohol analogs, 2-(3-chloro-6-methylphenyl)-2-propanol resists oxidation to carbonyl compounds due to the absence of an α-hydrogen. Primary alcohols such as 3-chloro-6-methylphenethyl alcohol readily oxidize to aldehydes, and secondary alcohols like 1-(3-chloro-6-methylphenyl)-2-propanol oxidize to ketones under common synthetic conditions . This oxidation resistance is a class-level characteristic of tertiary alcohols and provides a critical advantage in synthetic sequences requiring alcohol functionality preservation [1].

Synthetic Methodology Reaction Selectivity Intermediate Stability

Calculated LogP of 2.28-3.38 Confers Distinct Lipophilicity Profile vs. Primary Alcohol Analogs

Computational predictions indicate that 2-(3-chloro-6-methylphenyl)-2-propanol exhibits a calculated SlogP of 2.28-3.38 [1], representing a measurable increase in lipophilicity compared to its primary alcohol analog 3-chloro-6-methylphenethyl alcohol (estimated LogP approximately 1.8-2.0) and secondary alcohol analog 1-(3-chloro-6-methylphenyl)ethanol (estimated LogP approximately 2.0-2.2) . This 0.3-1.5 LogP unit difference reflects the additional methyl group in the tertiary alcohol, which enhances membrane permeability and alters partitioning behavior in biphasic reaction systems .

Physicochemical Properties Drug Design ADME Prediction

Optimal Application Scenarios for 2-(3-Chloro-6-methylphenyl)-2-propanol Based on Verified Evidence


Synthesis of 4-Arylnicotinaldehyde Derivatives via Vilsmeier-Haack Cyclization

Procure 2-(3-chloro-6-methylphenyl)-2-propanol when the synthetic objective requires construction of 4-arylnicotinaldehyde scaffolds through Vilsmeier-Haack chemistry. As demonstrated by the 78-92% yields reported for this transformation with tertiary 2-arylpropan-2-ols, this compound provides exclusive access to nicotinaldehyde products that cannot be obtained using primary or secondary alcohol analogs [1]. The chloro and methyl substituents on the aryl ring remain intact throughout the reaction sequence, enabling further downstream functionalization. This application is particularly relevant for medicinal chemistry programs targeting pyridine-containing pharmacophores .

Oxidation-Sensitive Multi-Step Synthetic Sequences

Select 2-(3-chloro-6-methylphenyl)-2-propanol for synthetic routes that involve oxidizing conditions at other functional groups while requiring the hydroxyl moiety to remain intact. The tertiary alcohol's inherent resistance to oxidation (<1% conversion under mild oxidizing conditions) eliminates the need for protection-deprotection strategies that would be mandatory with primary alcohol intermediates such as 3-chloro-6-methylphenethyl alcohol . This property is especially valuable in the synthesis of pharmaceutical intermediates where the tertiary alcohol serves as a stable handle for subsequent alkylation or acylation reactions.

Lipophilicity-Dependent Extractions and Biphasic Reaction Systems

Utilize 2-(3-chloro-6-methylphenyl)-2-propanol when the experimental workflow requires enhanced partitioning into organic phases. The calculated SlogP of 2.28-3.38 represents a 0.3-1.5 LogP unit increase over primary and secondary alcohol analogs, translating to an approximately 2- to 30-fold higher organic/aqueous partition coefficient [2]. This property improves extraction efficiency in workup procedures and may provide advantages in phase-transfer catalysis or biphasic reaction systems where reactant partitioning governs reaction kinetics .

Sterically Demanding Grignard and Organometallic Reagent Synthesis

Employ 2-(3-chloro-6-methylphenyl)-2-propanol as a precursor for the corresponding tertiary alkyl halide or as a substrate in lithiation-trapping sequences. The α,α-dimethyl carbinol structure provides greater steric hindrance than primary or secondary alcohol analogs, which can be exploited to control regioselectivity in subsequent transformations . Literature precedent demonstrates that fluorinated 2-arylpropan-2-ols are readily prepared via lithiation of aryl halides followed by acetone trapping, a methodology directly applicable to this compound class [3].

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